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Cat. No.: B1581877 Get Quote

Application Note AP-FV-001

Introduction
2-Methylbutyl isovalerate, also known as 2-methylbutyl 3-methylbutanoate, is a volatile ester

compound that contributes significantly to the characteristic fruity, apple-like, and slightly

cheesy aroma profiles of various foods and beverages.[1][2][3][4][5] Its presence and

concentration are critical in defining the sensory quality of products such as tomatoes, cheese,

sherry, and whiskey.[3][5] In the field of flavoromics, which employs a comprehensive approach

to study the complex mixture of compounds that create flavor, 2-methylbutyl isovalerate
serves as an important marker for flavor profiling, quality control, and product development.

Flavoromics research integrates analytical chemistry with sensory science to correlate

chemical composition with flavor perception.[6][7][8][9] This application note provides detailed

protocols for the analysis of 2-methylbutyl isovalerate in food and beverage matrices using

gas chromatography-mass spectrometry (GC-MS) and for conducting sensory evaluation to

understand its contribution to the overall flavor profile.

Physicochemical Properties of 2-Methylbutyl
Isovalerate
A thorough understanding of the physicochemical properties of 2-methylbutyl isovalerate is

essential for its effective analysis.
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Property Value Reference

Synonyms

2-Methylbutyl 3-

methylbutanoate, Isovaleric

acid, 2-methylbutyl ester

[10][11]

CAS Number 2445-77-4 [1][2][10]

Molecular Formula C10H20O2 [10][11]

Molecular Weight 172.26 g/mol [1][2][11]

Boiling Point 191-195 °C [1][2][3]

Density 0.858 g/mL at 25 °C [1][2][3]

Refractive Index n20/D 1.414 [1][2]

Solubility
Insoluble in water; soluble in

alcohol and oils
[3][4]

Organoleptic Profile
Fruity, apple, green,

herbaceous, cheesy, wine-like
[1][2][3][5]

Taste Description

Fruity, estery with a berry,

apple and tutti-frutti nuance at

5-15 ppm

[3]

Experimental Protocols
Analysis of 2-Methylbutyl Isovalerate by Gas
Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the extraction and quantification of 2-methylbutyl isovalerate from a

liquid food matrix (e.g., fruit juice, wine).

a. Sample Preparation: Liquid-Liquid Extraction (LLE)

Sample Collection: Collect 10 mL of the liquid sample in a 50 mL screw-cap centrifuge tube.
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Internal Standard: Add 100 µL of an internal standard solution (e.g., 10 ppm of ethyl

isovalerate in ethanol) to the sample.

Extraction: Add 10 mL of n-hexane to the tube.

Vortexing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and

extraction of volatile compounds.

Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes to separate the organic

and aqueous phases.

Collection: Carefully transfer the upper organic layer (n-hexane) to a clean 2 mL GC vial

using a Pasteur pipette.

Drying: Add a small amount of anhydrous sodium sulfate to the vial to remove any residual

water.

Analysis: The sample is now ready for GC-MS analysis.

b. GC-MS Parameters
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Parameter Setting

Gas Chromatograph Agilent 7890B GC or equivalent

Mass Spectrometer Agilent 5977A MSD or equivalent

Column
DB-5ms (30 m x 0.25 mm, 0.25 µm) or

equivalent

Injection Volume 1 µL

Injector Temperature 250 °C

Injection Mode Splitless

Oven Program
Initial temperature 40 °C (hold for 2 min), ramp

at 5 °C/min to 250 °C (hold for 5 min)

Carrier Gas Helium

Flow Rate 1.0 mL/min

Ion Source Temperature 230 °C

Quadrupole Temperature 150 °C

Ionization Mode Electron Ionization (EI)

Electron Energy 70 eV

Mass Range m/z 35-350

Scan Mode

Full Scan and/or Selected Ion Monitoring (SIM)

for quantification (Target ions for 2-methylbutyl

isovalerate: 57, 70, 85, 101)

c. Data Analysis

Identification: Identify 2-methylbutyl isovalerate in the chromatogram by comparing its

retention time and mass spectrum with that of a pure standard.

Quantification: Quantify the concentration of 2-methylbutyl isovalerate using a calibration

curve prepared with standard solutions of known concentrations and the internal standard.
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Sensory Evaluation
This protocol describes a descriptive sensory analysis to characterize the flavor profile of a

product and the contribution of 2-methylbutyl isovalerate.

a. Panelist Training

Recruitment: Select 8-12 individuals with good sensory acuity and availability.

Training: Train the panelists to identify and scale the intensity of relevant aroma attributes

(e.g., fruity, apple, cheesy, green) using reference standards. For 2-methylbutyl
isovalerate, a dilution in a neutral medium (e.g., water or odorless oil) can be used as a

reference.

b. Evaluation Procedure

Sample Presentation: Present the samples to the panelists in a controlled environment (e.g.,

sensory booths with controlled lighting and temperature). Samples should be coded with

random three-digit numbers.

Evaluation: Ask panelists to evaluate the intensity of each aroma attribute on a structured

scale (e.g., a 15-cm line scale anchored from "not perceptible" to "very intense").

Data Collection: Collect the data from each panelist.

c. Data Analysis

Statistical Analysis: Analyze the sensory data using statistical methods such as Analysis of

Variance (ANOVA) to determine if there are significant differences in the sensory attributes

between samples.

Correlation: Correlate the sensory data with the quantitative data from the GC-MS analysis

to establish a relationship between the concentration of 2-methylbutyl isovalerate and the

perceived intensity of specific aroma attributes.

Diagrams
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Caption: A typical flavoromics workflow for food and beverage analysis.
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Biosynthesis of 2-Methylbutyl Isovalerate
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Caption: Proposed biosynthetic pathway of 2-methylbutyl isovalerate.

Conclusion
The analysis of 2-methylbutyl isovalerate is a key aspect of flavoromics research, providing

valuable insights into the flavor chemistry of various food and beverage products. The protocols

detailed in this application note offer a robust framework for the accurate quantification and

sensory characterization of this important flavor compound. By integrating analytical and
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sensory data, researchers and industry professionals can better understand and control the

factors that contribute to desirable flavor profiles, leading to improved product quality and

consumer satisfaction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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